N-(4-tert-Butylphenyl)-2-naphthylamine

Description

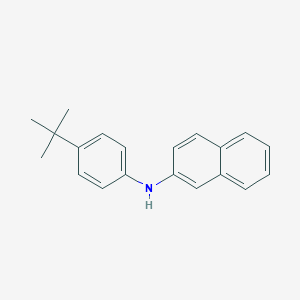

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-tert-butylphenyl)naphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N/c1-20(2,3)17-9-12-18(13-10-17)21-19-11-8-15-6-4-5-7-16(15)14-19/h4-14,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHIFSDHZQZHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609361 | |

| Record name | N-(4-tert-Butylphenyl)naphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1875-67-8 | |

| Record name | N-(4-tert-Butylphenyl)naphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Tert Butylphenyl 2 Naphthylamine

Direct N-Arylation Approaches

Direct N-arylation reactions are among the most efficient methods for synthesizing N-(4-tert-Butylphenyl)-2-naphthylamine, offering a straightforward connection of the two aromatic systems. These approaches are predominantly catalyzed by transition metals, with copper and palladium being the most extensively studied.

Copper-Catalyzed N-Arylation (e.g., Ullmann-type Reactions)

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.org In the synthesis of this compound, this reaction would typically involve the coupling of 2-naphthylamine (B18577) with a 4-tert-butylphenyl halide (e.g., 4-tert-butylbromobenzene or 4-tert-butyliodobenzene) in the presence of a copper catalyst. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, which can lead to milder reaction conditions and improved yields. wikipedia.org

A typical Ullmann-type reaction involves the reaction of an aniline (B41778) with an aryl halide. wikipedia.org The mechanism is believed to involve the in situ formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org A practical example of a modern Ullmann-type coupling involves the use of a copper(I) iodide catalyst with a specific diamine ligand at room temperature. tcichemicals.com

Palladium-Catalyzed N-Arylation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its versatility and functional group tolerance in forming C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is a highly effective method for the synthesis of this compound. The reaction couples an amine with an aryl halide or triflate. wikipedia.orgchemeurope.com

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst. wikipedia.orgchemeurope.com The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of the reaction. youtube.comorganic-chemistry.org Various generations of catalyst systems have been developed to expand the scope and efficiency of the reaction. wikipedia.org For instance, the use of bulky, electron-rich phosphine ligands can significantly improve reaction rates and yields. youtube.com

Table 1: Key Components in Buchwald-Hartwig Amination

| Component | Role | Examples |

|---|---|---|

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | Tri-tert-butylphosphine, BINAP, Xantphos |

| Base | Facilitates the deprotonation of the amine. | Sodium tert-butoxide, LHMDS |

| Solvent | Provides the reaction medium. | Toluene (B28343), Dioxane, THF |

Other Transition Metal-Catalyzed Coupling Reactions

Besides copper and palladium, other transition metals have been explored for N-arylation reactions, although they are less common for the specific synthesis of this compound. Research has shown that rhodium and iron can also catalyze the formation of C-N bonds. nih.govnih.gov For example, rhodium catalysts have been used in the diarylation of isocyanides, and iron salts have been shown to catalyze the synthesis of diarylamines. nih.govnih.gov These alternative methods could potentially be adapted for the synthesis of the target compound.

Multi-Step Synthetic Routes

Multi-step syntheses provide an alternative approach to this compound, allowing for greater control over the introduction of substituents and the construction of the final molecule.

Sequential Functionalization Strategies

A sequential functionalization strategy might involve the initial formation of a simpler diarylamine, followed by the introduction of the tert-butyl group. For instance, N-phenyl-2-naphthylamine could be synthesized first, and then a Friedel-Crafts alkylation could be employed to introduce the tert-butyl group at the para position of the phenyl ring. However, this approach may suffer from issues with regioselectivity.

A more controlled sequential approach involves a two-step palladium-catalyzed arylation. cmu.edu In this method, a primary amine is first coupled with one aryl bromide, and the resulting secondary amine is then coupled with a different aryl bromide. cmu.edu This allows for the synthesis of unsymmetrical diarylamines with high precision. cmu.edu

Precursor Synthesis and Subsequent Condensation/Coupling

This strategy involves the separate synthesis of functionalized precursors, which are then joined together in a final condensation or coupling step. For example, 4-tert-butylaniline (B146146) and a functionalized naphthalene (B1677914) derivative, such as 2-bromonaphthalene (B93597) or 2-nitronaphthalene (B181648), can be prepared and then coupled.

The synthesis of 4-tert-butylaniline can be achieved through various standard organic transformations. The subsequent coupling with a naphthalene derivative can then be carried out using the direct N-arylation methods described in section 2.1. For instance, the condensation of 4-tert-butylaniline with 2-nitronaphthalene followed by reduction of the nitro group is a potential route. Another approach is the direct coupling of 4-tert-butylaniline with 2-bromonaphthalene via a Buchwald-Hartwig amination.

Optimization of Reaction Conditions and Yields

The efficiency of the Buchwald-Hartwig amination for synthesizing this compound is highly dependent on several factors, including the choice of ligand, catalyst loading, solvent, and temperature. Researchers have dedicated significant effort to fine-tuning these parameters to achieve optimal outcomes.

Ligand Design and Catalyst Loading

The selection of the phosphine ligand is critical in the palladium-catalyzed amination process. youtube.com Bulky, electron-rich phosphine ligands are known to enhance the efficiency of the reaction by stabilizing the palladium catalyst and facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. youtube.com The development of specialized ligands, often referred to as Buchwald ligands, has been instrumental in expanding the scope and utility of this reaction. libretexts.orgyoutube.com

The catalyst loading, typically in the range of 1-2 mol%, is another crucial parameter that is optimized to ensure a high conversion rate without unnecessary catalyst waste. libretexts.org The goal is to use the minimum amount of catalyst required to drive the reaction to completion in a reasonable timeframe.

Table 1: Effect of Ligand and Catalyst Loading on the Synthesis of Diarylamines

| Ligand | Catalyst System | Catalyst Loading (mol%) | Yield (%) | Reference |

| BrettPhos | Pd(OAc)₂/BrettPhos | 1 | >95 | libretexts.org |

| XPhos | Pd₂(dba)₃/XPhos | 2 | High | organic-chemistry.org |

| P(o-Tolyl)₃ | PdCl₂(P(o-Tolyl)₃)₂ | 1 | High (for non-substituted bromobenzene) | libretexts.org |

| BIAN-INon | Pd-BIAN-NHC | Not Specified | High (for challenging heterocycles) | nih.gov |

This table is illustrative and compiles data from various studies on Buchwald-Hartwig amination to show general trends. Specific yields for this compound may vary.

Solvent Effects and Temperature Control

The choice of solvent can significantly influence the outcome of the Buchwald-Hartwig amination. rsc.org Solvents like toluene, THF, and dioxane are commonly used. libretexts.org The solvent must be capable of solubilizing the reactants, catalyst, and base. Recent studies have also explored the use of greener solvents to reduce the environmental impact of the synthesis. rsc.orgrsc.orgrsc.orgnih.gov

Temperature control is also vital for the reaction's success. Reactions are often heated to accelerate the rate of reaction, with typical temperatures ranging from 80 to 130 °C. libretexts.orgacs.org However, the optimal temperature can depend on the specific reactants and catalyst system being used.

Table 2: Influence of Solvent and Temperature on Diarylamine Synthesis

| Solvent | Temperature (°C) | Base | Yield (%) | Reference |

| Toluene | 100 | NaOtBu | High | libretexts.org |

| Xylene | 130 | KOAc | High | acs.org |

| Cyclopentyl methyl ether (CPME) | Not Specified | Cs₂CO₃ | Up to 98% | rsc.orgrsc.org |

| Diethyl carbonate (DEC) | Not Specified | Not Specified | Good | nih.gov |

This table provides examples of solvent and temperature conditions used in related amination reactions. The optimal conditions for the synthesis of this compound should be determined experimentally.

Reaction Kinetics and Process Intensification

Understanding the kinetics of the Buchwald-Hartwig amination is essential for process optimization and intensification. Kinetic studies can help elucidate the reaction mechanism and identify rate-limiting steps. This knowledge allows for the rational design of reaction conditions to maximize throughput and efficiency.

Process intensification strategies, such as the use of flow reactors, are being explored to improve the synthesis of diarylamines. rsc.org Flow chemistry offers several advantages over traditional batch processes, including better heat and mass transfer, improved safety, and the potential for continuous manufacturing. rsc.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is a growing area of focus, aiming to reduce the environmental footprint of the manufacturing process. yale.edusigmaaldrich.com

Atom Economy and Reaction Efficiency

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. scranton.edujocpr.comlibretexts.orgprimescholars.comnih.gov The Buchwald-Hartwig amination, being an addition reaction, generally has a high atom economy as most of the atoms from the starting materials are incorporated into the final product. nih.gov Reaction efficiency is further enhanced by optimizing for high yields and minimizing the formation of byproducts. scranton.edu

Use of Sustainable Solvents and Reagents

A significant effort in greening the synthesis of this compound involves replacing hazardous solvents with more sustainable alternatives. acs.org Solvents like cyclopentyl methyl ether (CPME) and diethyl carbonate (DEC) are being investigated as greener replacements for traditional solvents like dioxane and toluene. rsc.orgrsc.orgrsc.orgnih.gov CPME, for instance, can be derived from petrochemical waste and used in a biphasic system with water, facilitating catalyst and solvent recovery and reuse. rsc.org

The use of more environmentally benign reagents is also a key consideration. This includes exploring alternative, less toxic bases and developing catalyst systems that are more robust and can be used at lower loadings. acs.org The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is also being explored to simplify catalyst recovery and recycling. rsc.org

Development of Environmentally Benign Catalytic Systems

The synthesis of this compound, a valuable diarylamine, has traditionally relied on methods that often involve harsh reaction conditions, stoichiometric reagents, and environmentally persistent solvents. In recent years, significant research efforts have been directed towards the development of more sustainable and environmentally benign catalytic systems for its production. These advancements are primarily centered around the principles of green chemistry, focusing on the use of recyclable catalysts, greener solvents, and more atom-economical synthetic routes. The key strategies include modifications of the Buchwald-Hartwig amination and Ullmann condensation reactions, as well as the exploration of alternative pathways like reductive amination and dehydrogenative coupling.

Greener Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, including the synthesis of diarylamines like this compound. wikipedia.org Traditional protocols, however, often utilize toxic and high-boiling point solvents such as toluene and dioxane, and homogeneous palladium catalysts that are difficult to recover and recycle.

Recent developments have focused on making this reaction more environmentally friendly. One significant advancement is the use of greener solvents. For instance, cyclopentyl methyl ether (CPME), a solvent derived from petrochemical waste, has been successfully employed in a biphasic system with water for the Buchwald-Hartwig coupling of various aryl halides and amines. rsc.org This system not only reduces reliance on hazardous solvents but also facilitates the separation and recycling of the catalyst and ligands. rsc.org Another promising green solvent is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is a safer alternative to traditional ethereal solvents. mdpi.com

The development of recyclable heterogeneous palladium catalysts is another key area of research. Palladium nanoparticles supported on materials like activated carbon (Pd/C) have been shown to be effective for the synthesis of diarylamines and can be recovered and reused, minimizing waste and the cost associated with the precious metal catalyst. rsc.org The use of aqueous ammonia (B1221849) in the presence of a suitable palladium catalyst and ligand system also represents a greener approach for the synthesis of primary arylamines, which can then be used as precursors. rsc.org

Advances in Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction, is a classical method for the formation of C-N bonds and presents a more sustainable alternative to palladium-catalyzed reactions due to the higher abundance and lower toxicity of copper. wikipedia.org However, traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. wikipedia.org

Modern advancements have led to the development of highly active copper catalyst systems that operate under milder conditions. The use of specific ligands, such as diamines and phenanthrolines, can significantly enhance the efficiency of the copper catalyst, allowing the reaction to proceed at lower temperatures. wikipedia.org Furthermore, research has explored the use of deep eutectic solvents (DESs) as environmentally benign and recyclable reaction media for Ullmann-type couplings. For instance, a mixture of choline (B1196258) chloride and glycerol (B35011) has been successfully used as a solvent for the copper-iodide-catalyzed synthesis of diarylamines, with the catalytic system being recyclable for several runs.

The development of heterogeneous and recyclable copper catalysts is also a major focus. Copper nanoparticles, sometimes supported on magnetic materials for easy separation, have been shown to effectively catalyze the synthesis of diarylamines. acs.org These nanocatalysts often exhibit high activity and can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant loss in performance. iau.ir

Alternative Green Synthetic Routes

Beyond the optimization of established methods, novel and inherently greener synthetic routes to diarylamines are being explored.

Reductive Amination: This method involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the corresponding amine. From a green chemistry perspective, one-pot reductive amination processes that utilize nitroarenes as the starting material for the amine component are particularly attractive. orientjchem.org This approach avoids the need to isolate the primary amine intermediate. Catalytic transfer hydrogenation, using a hydrogen donor like formic acid or ammonium (B1175870) formate, offers a safer alternative to using high-pressure hydrogen gas. orientjchem.org

Dehydrogenative Aromatization: A more recent and highly atom-economical approach is the acceptorless dehydrogenative aromatization. This method can synthesize diarylamines from readily available starting materials like cyclohexanones and anilines or cyclohexylamines, with the only byproduct being molecular hydrogen. iau.ir Supported bimetallic nanoparticles, such as gold-palladium on a titanium dioxide support (Au-Pd/TiO₂), have been shown to be effective heterogeneous catalysts for this transformation. iau.irnih.gov The catalyst is recyclable, and the process avoids the use of any stoichiometric oxidants, making it a very clean synthetic route. iau.irnih.gov

Advanced Spectroscopic and Structural Elucidation of N 4 Tert Butylphenyl 2 Naphthylamine

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is an essential tool for identifying the functional groups present in a molecule. In N-(4-tert-Butylphenyl)-2-naphthylamine, the key vibrational modes are associated with the N-H bond of the secondary amine, the aromatic C-H and C=C bonds of the phenyl and naphthyl rings, and the aliphatic C-H bonds of the tert-butyl group.

The secondary amine (N-H) stretching vibration is expected to appear as a sharp, medium-intensity band in the region of 3350-3450 cm⁻¹. The C-H stretching vibrations of the aromatic rings typically occur just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹), while the aliphatic C-H stretches of the tert-butyl group are expected at lower wavenumbers, in the 2850-2970 cm⁻¹ range. The bulky tert-butyl group will exhibit characteristic bending vibrations, notably a symmetric deformation around 1365 cm⁻¹ and an asymmetric deformation near 1390 cm⁻¹.

The C=C stretching vibrations within the aromatic naphthalene (B1677914) and phenyl rings will produce a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the diarylamine is anticipated to be observed between 1280 and 1350 cm⁻¹. Out-of-plane (OOP) bending vibrations for substituted benzene (B151609) and naphthalene rings, which are highly characteristic of the substitution pattern, are expected in the 690-900 cm⁻¹ region.

Table 1: Expected Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3350 - 3450 |

| Aromatic Rings | C-H Stretch | 3050 - 3150 |

| tert-Butyl Group | C-H Stretch | 2850 - 2970 |

| Aromatic Rings | C=C Stretch | 1450 - 1600 |

| tert-Butyl Group | C-H Bend (symmetric) | ~1365 |

| Diarylamine | C-N Stretch | 1280 - 1350 |

Raman Spectroscopy for Molecular Vibrational Modes and Conjugation Effects

Raman spectroscopy complements FT-IR by providing information on molecular vibrations, particularly for non-polar bonds and symmetric vibrations. The π-conjugated system of this compound is expected to produce strong Raman signals.

The most intense bands in the Raman spectrum are anticipated to be the symmetric C=C stretching modes of the naphthalene and phenyl rings, typically found in the 1550-1620 cm⁻¹ range. These bands are sensitive to the degree of conjugation within the molecule. The breathing modes of the aromatic rings, which involve a symmetric expansion and contraction of the rings, will also be prominent. The presence of the tert-butyl group is expected to be confirmed by its characteristic C-H symmetric stretching and bending modes. Due to its non-polar nature, the C-C skeletal vibrations of the tert-butyl group may be more prominent in the Raman spectrum than in the IR spectrum.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, such as UV-Vis and fluorescence, probe the electronic transitions within the molecule, providing insights into its conjugation, photophysical properties, and excited-state behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

The UV-Vis absorption spectrum of this compound is governed by the π→π* electronic transitions within its extended aromatic system. The parent N-phenyl-2-naphthylamine is known to absorb UV light at wavelengths greater than 290 nm.

For this compound, multiple absorption bands are expected. High-energy transitions corresponding to the phenyl and naphthyl chromophores will likely appear in the shorter UV range (200-280 nm). A lower-energy, higher-wavelength absorption band, likely extending beyond 300 nm, would be characteristic of the charge-transfer character of the entire conjugated system, from the electron-donating tert-butylphenylamino group to the naphthalene ring. The tert-butyl group, being an electron-donating group, is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted N-phenyl-2-naphthylamine due to its positive inductive effect, which raises the energy of the highest occupied molecular orbital (HOMO).

Table 2: Predicted UV-Vis Absorption Characteristics for this compound

| Transition Type | Associated Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π→π* | Phenyl Ring | 200 - 240 |

| π→π* | Naphthyl Ring | 250 - 290 |

Fluorescence Spectroscopy for Photophysical Properties and Emission Characteristics

Many diarylamines are fluorescent, and this compound is expected to exhibit fluorescence upon excitation at its absorption maxima. The emission is a result of the molecule relaxing from its first excited singlet state (S₁) to the ground state (S₀).

The emission spectrum is expected to be a broad, mirror-image of the lowest energy absorption band. Based on analogs like N-phenyl-2-naphthylamine, which exhibits blue fluorescence, the emission maximum (λem) for the title compound is predicted to be in the blue to blue-green region of the visible spectrum (approx. 400-480 nm). The exact position of the emission maximum and the fluorescence quantum yield (Φf) will be highly dependent on solvent polarity. In polar solvents, a red-shift (bathochromic shift) of the emission is often observed due to the stabilization of a more polar excited state. The difference between the absorption maximum (λabs) and the emission maximum (λem) is the Stokes shift, which is anticipated to be significant for this molecule.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after a pulse of excitation light, providing the fluorescence lifetime (τf) of the excited state. This parameter is crucial for understanding the dynamics of the excited state and the various de-excitation pathways available to the molecule (e.g., fluorescence, intersystem crossing, non-radiative decay).

For aromatic amines, fluorescence lifetimes are typically in the nanosecond range. Studies on structurally related carbazoles have shown that S₁ lifetimes are often between 10-15 ns. mdpi.com For this compound, the excited state lifetime would be influenced by the rigidity of the structure and the solvent environment. The presence of the bulky tert-butyl group might slightly alter the excited state geometry and, consequently, the lifetime compared to simpler analogs. Competing processes, such as intersystem crossing to the triplet state (T₁), can shorten the fluorescence lifetime. A detailed study would be necessary to determine the precise lifetime and how it changes with solvent and temperature.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-phenyl-2-naphthylamine |

| 2-Naphthylamine (B18577) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial relationships of atoms within this compound can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, the spectrum is characterized by distinct regions corresponding to the tert-butyl, aromatic, and amine protons.

The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp singlet, typically in the upfield region around 1.34 ppm. The 4-tert-butylphenyl group, being para-substituted, gives rise to a pair of doublets, representing a classic AA'BB' system in the aromatic region. The seven protons of the 2-naphthyl group produce a more complex series of multiplets in the downfield aromatic region, consistent with the fused ring system. A broad singlet corresponding to the single N-H proton is also expected, with a chemical shift that can vary depending on solvent and concentration.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.80 - 7.70 | m | 3H | Naphthyl-H |

| ~ 7.45 - 7.35 | m | 2H | Naphthyl-H |

| ~ 7.38 | d | 2H | Phenyl-H (ortho to C-tBu) |

| ~ 7.25 - 7.15 | m | 2H | Naphthyl-H |

| ~ 7.10 | d | 2H | Phenyl-H (ortho to N) |

| ~ 6.50 | s (br) | 1H | N-H |

| ~ 1.34 | s | 9H | -C(CH₃)₃ |

Note: Predicted values are based on analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to symmetry in the para-substituted phenyl ring, four signals are expected for its six carbons. The ten carbons of the naphthyl ring are all unique and should give rise to ten distinct signals. The tert-butyl group will contribute two signals: one for the three equivalent methyl carbons and one for the quaternary carbon.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 146.0 | Phenyl C (para, attached to t-Bu) |

| ~ 140.5 | Phenyl C (ipso, attached to N) |

| ~ 134.5 | Naphthyl C (quaternary) |

| ~ 131.0 | Naphthyl C (quaternary) |

| ~ 129.0 | Naphthyl CH |

| ~ 127.5 | Naphthyl CH |

| ~ 126.8 | Naphthyl CH |

| ~ 126.5 | Phenyl CH (ortho to C-tBu) |

| ~ 126.0 | Naphthyl CH |

| ~ 123.0 | Naphthyl CH |

| ~ 118.0 | Phenyl CH (ortho to N) |

| ~ 117.5 | Naphthyl CH |

| ~ 108.0 | Naphthyl CH |

| ~ 34.2 | Quaternary C of t-Bu |

| ~ 31.5 | Methyl C of t-Bu |

Note: Predicted values are based on analysis of data for 2-naphthylamine and 4-tert-butyl substituted rings. chemicalbook.comnih.gov Actual experimental values may vary slightly.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show correlations between adjacent protons within the naphthyl ring system and between the ortho and meta protons on the phenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals for all protonated carbons by linking the known ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different fragments of the molecule. Key expected correlations would include the one between the N-H proton and the carbons of both the phenyl and naphthyl rings it is attached to (C-1' and C-2), as well as correlations from the tert-butyl protons to the quaternary carbon and its attached aromatic carbon (C-4'). These correlations provide definitive proof of the N-linkage and the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It would be used to confirm the spatial proximity between the N-H proton and the protons on the adjacent aromatic rings (H-1 and H-3 of the naphthyl ring and H-2'/H-6' of the phenyl ring), providing insights into the molecule's preferred conformation in solution.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the parent ion, which in turn confirms its elemental composition. For this compound, the molecular formula is C₂₀H₂₁N. scbt.com HRMS can measure the mass of the molecular ion with very high precision (typically to within 5 parts per million), allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

Calculated Exact Masses for HRMS Analysis

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺ | [C₂₀H₂₁N]⁺ | 275.16740 |

| [M+H]⁺ | [C₂₀H₂₂N]⁺ | 276.17523 |

Note: The calculated exact mass for a related isomer is 275.16740 Da. nih.gov The detection of an ion peak corresponding to one of these calculated values would provide strong evidence to confirm the molecular formula C₂₀H₂₁N.

X-Ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing

While NMR and MS provide conclusive evidence for the chemical structure and formula, X-ray diffraction offers an unparalleled view of the molecule's three-dimensional architecture in the solid state.

Single-Crystal X-Ray Diffraction

Should a suitable single crystal of this compound be grown, its analysis by X-ray diffraction would provide a definitive solid-state structure. This technique yields precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it reveals the arrangement of molecules within the crystal lattice, a phenomenon known as crystal packing. This includes the identification of any intermolecular interactions, such as potential hydrogen bonds involving the N-H group and π-π stacking interactions between the aromatic naphthyl and phenyl rings.

While experimental data for this specific compound is not publicly available, a typical output from such an analysis is presented in the table below for illustrative purposes. nih.govresearchgate.net

Representative Data from a Single-Crystal X-Ray Diffraction Experiment

| Parameter | Example Value | Information Provided |

| Crystal system | Monoclinic | The basic geometry of the unit cell. |

| Space group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | 14.28 | Unit cell dimension. |

| b (Å) | 9.89 | Unit cell dimension. |

| c (Å) | 11.50 | Unit cell dimension. |

| β (°) | 97.54 | Unit cell angle. |

| Volume (ų) | 1610.3 | Volume of one unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R-factor | < 0.05 | An indicator of the quality of the structural model. |

Note: This table is a hypothetical representation to illustrate the data obtained from a single-crystal X-ray analysis and does not represent actual experimental data for this compound.

Powder X-Ray Diffraction for Polymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of materials science and pharmaceutical development. rsc.org Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability. Powder X-ray diffraction (PXRD) is a primary and powerful technique for the identification and characterization of polymorphic forms.

In a PXRD experiment, a powdered sample is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice of the material at specific angles, producing a unique diffraction pattern. This pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a fingerprint for a specific crystalline phase.

For this compound, a systematic study of its crystallization under various conditions (e.g., different solvents, temperatures, and pressures) could potentially lead to the discovery of polymorphs. Each polymorph would yield a distinct PXRD pattern.

Illustrative Data for Polymorphism Analysis:

While specific PXRD data for polymorphs of this compound are not currently available in the public domain, the following table illustrates how such data would be presented. The table showcases hypothetical data for two distinct polymorphic forms, highlighting the differences in their diffraction patterns.

| Hypothetical Polymorph I | Hypothetical Polymorph II |

| 2θ Angle (°) | Intensity (a.u.) |

| 8.5 | 850 |

| 12.3 | 600 |

| 15.7 | 980 |

| 19.1 | 720 |

| 21.8 | 450 |

| 25.4 | 890 |

| 28.9 | 300 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The distinct peak positions and relative intensities in the hypothetical patterns of Polymorph I and Polymorph II would be conclusive evidence of the existence of two different crystal structures for this compound. Further analysis of the PXRD data, often in conjunction with single-crystal X-ray diffraction, can provide detailed information about the crystal system, space group, and unit cell dimensions of each polymorph. rsc.org

Chiroptical Spectroscopy (If Chiral Derivatives Are Considered)

The parent molecule, this compound, is achiral. However, the introduction of a chiral center, for instance, by substitution on the naphthyl or phenyl ring, or by creating a chiral axis, would result in chiral derivatives. The study of the interaction of these chiral molecules with polarized light falls under the realm of chiroptical spectroscopy.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. A CD spectrum is a plot of the difference in absorbance (ΔA = A_L - A_R) versus wavelength.

For a chiral derivative of this compound, a CD spectrum would exhibit positive or negative peaks (known as Cotton effects) at the wavelengths corresponding to the electronic transitions of its chromophores. The sign and magnitude of these Cotton effects are directly related to the absolute configuration and conformation of the molecule.

Illustrative Data for CD Spectroscopy of a Chiral Derivative:

As no chiral derivatives of this compound and their corresponding CD spectra have been reported, the following table provides a hypothetical representation of CD data for an (R)- and (S)-enantiomer of a notional chiral derivative.

| Wavelength (nm) | (R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 350 | +1.2 | -1.2 |

| 325 | +5.8 | -5.8 |

| 300 | +2.1 | -2.1 |

| 280 | -3.5 | +3.5 |

| 260 | -1.8 | +1.8 |

| 240 | +4.0 | -4.0 |

This table is for illustrative purposes only and does not represent actual experimental data.

The CD spectra of enantiomers are mirror images of each other, a principle known as the Cotton effect rule. This characteristic makes CD spectroscopy an invaluable tool for determining the enantiomeric purity and absolute configuration of chiral compounds. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to simulate CD spectra and aid in the assignment of the absolute configuration by comparing the calculated and experimental spectra.

Theoretical and Computational Studies of N 4 Tert Butylphenyl 2 Naphthylamine

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and physical properties. Computational methods are invaluable tools for elucidating the electronic landscape of molecules like N-(4-tert-Butylphenyl)-2-naphthylamine.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying relatively large molecules. researchgate.net The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is frequently employed in conjunction with a basis set such as 6-311++G(d,p) to perform geometry optimization. icm.edu.pl This process determines the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure of the this compound molecule.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the distribution of electron density, the dipole moment, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visually indicates the regions of a molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). nih.gov For this compound, the nitrogen atom of the amine group and the electron-rich naphthalene (B1677914) and phenyl rings are expected to be key features in its electronic landscape.

Table 1: Representative Optimized Geometrical Parameters of this compound calculated using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(naphthyl)-N | ~1.40 Å |

| C(phenyl)-N | ~1.42 Å | |

| C-H (aromatic) | ~1.08 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-C (tert-butyl) | ~1.54 Å | |

| Bond Angle | C(naphthyl)-N-C(phenyl) | ~125° |

| H-N-C | ~115° | |

| Dihedral Angle | C(naphthyl)-C-N-C(phenyl) | ~45° |

Note: These are representative values based on similar structures and are subject to variation based on the specific computational methods and basis sets employed.

HOMO-LUMO Energy Gap Analysis and Orbital Interactions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the energy of the LUMO is related to its ability to accept electrons (electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and more reactive.

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Symbol | Representative Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -5.2 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -1.8 eV |

| HOMO-LUMO Energy Gap | ΔE | ~ 3.4 eV |

| Ionization Potential | I ≈ -EHOMO | ~ 5.2 eV |

| Electron Affinity | A ≈ -ELUMO | ~ 1.8 eV |

| Electronegativity | χ = (I+A)/2 | ~ 3.5 eV |

| Chemical Hardness | η = (I-A)/2 | ~ 1.7 eV |

Note: These values are estimations based on typical results for similar aromatic amines and can vary with the computational method.

Spectroscopic Property Prediction

Computational methods are not only valuable for understanding ground-state properties but also for predicting how a molecule will interact with electromagnetic radiation, providing theoretical spectra that can aid in the interpretation of experimental data.

Computational Prediction of UV-Vis and Fluorescence Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, which are responsible for their absorption and emission of light. researchgate.net By applying TD-DFT, it is possible to predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. This involves calculating the energies of the electronic transitions from the ground state to various excited states and the corresponding oscillator strengths, which determine the intensity of the absorption peaks.

Similarly, the fluorescence spectrum can be predicted by first optimizing the geometry of the first excited state and then calculating the energy of the transition back down to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift. These computational predictions can be invaluable for identifying the nature of the electronic transitions and for understanding the photophysical properties of the molecule.

Vibrational Frequency Calculations for IR and Raman Assignments

The vibrational modes of a molecule correspond to the various ways in which its atoms can move relative to one another. These vibrations can be excited by infrared (IR) radiation and can cause scattering of light at different frequencies in Raman spectroscopy. By calculating the second derivatives of the energy with respect to the atomic positions, it is possible to determine the frequencies and intensities of the vibrational modes of this compound.

These calculated frequencies can then be used to generate theoretical IR and Raman spectra. Comparing these theoretical spectra with experimental data allows for the confident assignment of the observed spectral bands to specific molecular vibrations, such as the N-H stretch, aromatic C-H stretches, and the various ring breathing modes of the naphthalene and phenyl groups. aimspress.com

Table 3: Representative Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

| N-H Stretch | Amine | ~3400 - 3500 |

| C-H Stretch (aromatic) | Naphthyl, Phenyl | ~3000 - 3100 |

| C-H Stretch (aliphatic) | tert-Butyl | ~2850 - 2960 |

| C=C Stretch (aromatic) | Naphthyl, Phenyl | ~1500 - 1600 |

| C-N Stretch | Aryl-Amine | ~1250 - 1350 |

Note: These are representative frequency ranges and the exact values would be obtained from a full computational frequency analysis.

NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The computational prediction of NMR chemical shifts serves as a powerful tool to aid in the assignment of experimental spectra, confirm structural hypotheses, and understand the electronic environment of nuclei within a molecule. psu.edu For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts, providing a detailed electronic picture of the molecule.

The predominant method for these calculations is Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) approach. rsc.orgaps.org The GIAO method effectively addresses the issue of the gauge-dependence of the magnetic vector potential, leading to reliable predictions of nuclear shielding tensors. aps.org The process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is first optimized to find its lowest energy conformation. This is commonly performed using a specific DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)). researchgate.net

NMR Calculation: Using the optimized geometry, a single-point GIAO-DFT calculation is performed to compute the absolute isotropic shielding values (σ) for each nucleus. nih.gov

Chemical Shift Prediction: The calculated shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The relationship is given by: δ_sample = σ_TMS - σ_sample.

The accuracy of the prediction depends heavily on the chosen DFT functional and basis set. rsc.orgresearchgate.net While no specific calculations for this compound are publicly available, a hypothetical comparison of calculated and experimental chemical shifts is presented below to illustrate the expected results. The values are representative for the key carbon and proton environments in the molecule.

Table 1: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹³C Chemical Shift (δ) | Hypothetical Experimental ¹³C (δ) | Predicted ¹H Chemical Shift (δ) | Hypothetical Experimental ¹H (δ) |

| Naphthyl C2 (C-N) | 146.5 | 147.2 | - | - |

| Phenyl C1' (C-N) | 141.8 | 142.5 | - | - |

| Phenyl C4' (C-tBu) | 145.2 | 145.9 | - | - |

| tert-Butyl Quaternary C | 34.8 | 35.1 | - | - |

| tert-Butyl Methyl C | 31.5 | 31.7 | 1.32 | 1.30 |

| N-H Proton | 8.10 | 8.25 | 8.10 | 8.25 |

| Naphthyl H1 | 7.15 | 7.20 | 7.15 | 7.20 |

| Phenyl H2'/H6' | 7.35 | 7.40 | 7.35 | 7.40 |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of this compound are critical to its physical and chemical properties. The molecule possesses two key rotational bonds: the N-C(phenyl) bond and the N-C(naphthyl) bond. The relative orientation of the phenyl and naphthyl rings defines the molecule's conformation.

Conformational analysis can be performed computationally by scanning the potential energy surface (PES) along the dihedral angles associated with these key rotations. uni-muenchen.deq-chem.com A relaxed PES scan is a common technique where a specific dihedral angle is systematically varied in steps, and at each step, all other geometric parameters are optimized to minimize the energy. readthedocs.io This process reveals the low-energy (stable) conformers, which exist as minima on the PES, and the high-energy transition states that separate them. researchgate.net

For this compound, a two-dimensional PES scan varying the C1'-N-C2-C1 and C1'-N-C2-C3 dihedral angles would map the conformational landscape. The results would likely show several stable conformers corresponding to different staggered arrangements of the bulky aromatic groups, aimed at minimizing steric hindrance.

The graph below illustrates a hypothetical one-dimensional PES scan for rotation around the N-C(phenyl) bond, showing energy minima corresponding to stable conformers.

Figure 1: Illustrative Potential Energy Surface Scan for Rotation Around the N-C(phenyl) Bond (This is a representative graph. Actual values would require specific quantum chemical calculations.)

The relative energies of the conformers determine their population at a given temperature according to the Boltzmann distribution.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer ID | Dihedral Angle 1 (°)* | Dihedral Angle 2 (°)** | Relative Energy (kJ/mol) |

| Global Minima | 55 | 175 | 0.00 |

| Local Minima 1 | 305 | 175 | 0.25 |

| Local Minima 2 | 55 | 5 | 3.50 |

| Transition State 1 | 0 | 180 | 15.2 |

| Transition State 2 | 180 | 180 | 18.8 |

* C1'-N-C2-C1; ** C2-N-C1'-C2'

Molecular Dynamics Simulations for Dynamic Behavior in Solution

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.comutupub.fi An MD simulation would provide atomic-level insights into the dynamics of this compound in a solvent, mimicking conditions in its practical applications, such as in a nonpolar hydrocarbon solvent for lubricant studies.

The simulation process involves:

Parameterization: Assigning a force field (e.g., OPLS-AA, GAFF) to the molecule, which defines the potential energy function based on bond lengths, angles, dihedrals, and non-bonded interactions.

System Setup: Placing the molecule in a periodic box filled with explicit solvent molecules (e.g., hexadecane).

Simulation: Solving Newton's equations of motion for every atom in the system over a period of time (nanoseconds to microseconds), generating a trajectory of atomic positions and velocities.

Analysis of the MD trajectory can reveal the conformational flexibility, the timescale of transitions between different conformers, and the specific interactions between the solute and solvent molecules, such as the organization of solvent around the bulky tert-butyl and naphthyl groups. utupub.fi

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound in Hexadecane (B31444)

| Parameter | Value / Method |

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations) |

| Solvent | Hexadecane (C₁₆H₃₄) |

| System Size | ~5000 atoms (1 solute, ~150 solvent molecules) |

| Temperature | 400 K (to simulate lubricant conditions) |

| Pressure | 1 atm |

| Ensemble | NPT (Isothermal-isobaric) |

| Simulation Time | 200 ns |

| Time Step | 2 fs |

| Non-bonded Cutoff | 1.2 nm |

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling (Applicable to Non-Biological Activities)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their physicochemical properties. mdpi.comresearchgate.net For this compound, a QSPR model could be developed to predict a property relevant to its industrial function, such as its solubility in nonpolar solvents or its thermal decomposition temperature, without focusing on biological activity. asianpubs.orgresearchgate.net

A typical QSPR study involves the following steps:

Dataset Selection: A series of structurally related diarylamine compounds with known experimental values for the target property is compiled.

Descriptor Calculation: A wide range of numerical descriptors (e.g., topological, electronic, steric) are calculated for each molecule in the dataset. Examples include molecular weight, LogP (lipophilicity), molar refractivity, and quantum chemical descriptors like HOMO/LUMO energies.

Model Development: A mathematical equation is generated using statistical methods, often multiple linear regression (MLR), to create a model that links a subset of the most relevant descriptors to the property.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets.

For instance, a QSPR model for the solubility of diarylamines in hexadecane might take the form of the following hypothetical equation:

log(Solubility) = 0.5 * (LogP) - 0.02 * (Polar Surface Area) + 1.2 * (Kappa Shape Index 1) - 2.5

This model would suggest that higher lipophilicity (LogP) and a specific molecular shape (Kappa index) increase solubility, while a larger polar surface area decreases it.

Table 4: Illustrative Molecular Descriptors for a Hypothetical QSPR Study of Diarylamine Solubility

| Compound | LogP | Polar Surface Area (Ų) | Wiener Index | log(Solubility) (Experimental) |

| Diphenylamine | 3.50 | 12.03 | 1008 | -1.5 |

| N-Phenyl-2-naphthylamine | 5.12 | 12.03 | 2140 | -2.1 |

| This compound | 6.55 | 12.03 | 3015 | -2.8 |

| Dinaphthylamine | 6.74 | 12.03 | 3850 | -3.2 |

Chemical Reactivity and Reaction Mechanisms of N 4 Tert Butylphenyl 2 Naphthylamine

Aromatic Electrophilic Substitution Reactions on Naphthalene (B1677914) and Phenyl Rings

The susceptibility of N-(4-tert-Butylphenyl)-2-naphthylamine to aromatic electrophilic substitution is governed by the directing and activating effects of its substituents on both the naphthalene and phenyl rings. The secondary amine bridge (-NH-) is a potent activating group, directing incoming electrophiles to the ortho and para positions. The tert-butyl group on the phenyl ring is also an activating, ortho-para directing group.

On the 4-tert-butylphenyl ring, the para position is occupied by the naphthylamine moiety. Therefore, electrophilic attack is anticipated to occur at the positions ortho to the bulky tert-butyl group. However, steric hindrance from the tert-butyl group may influence the regioselectivity of this substitution.

The naphthalene ring system's reactivity is more complex. The amine substituent at the 2-position strongly activates the naphthalene ring, primarily directing electrophiles to the 1 and 3-positions. The inherent reactivity of the naphthalene core, which favors substitution at the α-position (C1) over the β-position (C3), suggests that the 1-position will be the most favored site for electrophilic attack.

Reactions Involving the Amine Nitrogen

The nitrogen atom of the amine bridge is a key reactive center in this compound, participating in alkylation, acylation, oxidation, and acid-base reactions.

N-Alkylation and N-Acylation Reactions

As a secondary amine, this compound can undergo N-alkylation to form tertiary amines. This reaction typically requires an alkylating agent, such as an alkyl halide, and a base to neutralize the resulting acid. The use of strong bases like sodium tert-butoxide or sterically hindered organic bases can facilitate this transformation smoothly. st-andrews.ac.uk For instance, the alkylation of secondary diarylamines can be achieved without the need for transition-metal catalysts, offering a high-yielding procedure. st-andrews.ac.uk Ruthenium and manganese pincer complexes have also been shown to catalyze the N-alkylation of amines with alcohols, presenting a more sustainable approach. rsc.orgnih.gov

N-acylation, the reaction with acylating agents like acid chlorides or anhydrides, readily occurs to form the corresponding amide. This reaction is a common transformation for secondary amines and is generally efficient.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaOtBu) | Tertiary Amine |

| N-Alkylation | Alcohol, Catalyst (e.g., Ru or Mn complex) | Tertiary Amine |

| N-Acylation | Acyl chloride or Anhydride (B1165640) | Amide |

Oxidation Reactions of the Amine Moiety

The amine moiety in this compound is susceptible to oxidation. The oxidation of diarylamines can lead to a variety of products depending on the oxidant and reaction conditions. researchgate.net Anodic oxidation of diarylamines can form reactive radical cations, which can then undergo further reactions like dimerization to form N,N'-diarylbenzidines or N,N'-diaryldihydrophenazines. researchgate.net The oxidation of the related 2-naphthylamine (B18577) can proceed via N-hydroxylation, catalyzed by enzymes like cytochrome P450, to form an N-hydroxyarylamine. nih.govnih.gov This intermediate can be further oxidized. nih.govnih.gov It is plausible that this compound could undergo similar oxidative transformations.

Basicity and Protonation Studies

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it basic and capable of being protonated by acids to form an ammonium (B1175870) salt. However, the basicity of this diarylamine is significantly lower than that of typical alkylamines. This is due to the delocalization of the nitrogen's lone pair into both the phenyl and naphthalene aromatic systems, which reduces its availability for protonation. The presence of the electron-donating tert-butyl group on the phenyl ring slightly increases the electron density on the nitrogen, making it marginally more basic than the unsubstituted N-phenyl-2-naphthylamine. noaa.gov

Cyclization Reactions and Heterocycle Formation

The structure of this compound allows for the possibility of intramolecular cyclization reactions to form new heterocyclic rings, particularly if the aromatic rings are suitably functionalized. For example, the cyclization of N-cinnamoyl-1-naphthylamines mediated by triflic acid leads to the formation of benzo[h]quinolin-2-ones. acs.org While not a direct analogue, this suggests that if an appropriate side chain were present on the nitrogen or one of the aromatic rings of this compound, similar acid-catalyzed cyclizations could be envisioned.

Another potential pathway for heterocycle formation involves the intramolecular cyclization of ortho-alkynyl arylamines, which can be used to construct poly-functionalized indoles. nih.gov If this compound were modified to include an ortho-alkynyl group, it could potentially undergo cyclization to form complex, fused heterocyclic systems.

Mechanistic Investigations through Reaction Intermediates and Kinetic Studies

The reactivity of this compound, particularly its role as an antioxidant, is governed by complex reaction mechanisms involving various transient species. Understanding these mechanisms is crucial for predicting its efficacy and potential reaction pathways in different chemical environments. Mechanistic insights are primarily derived from the identification and study of reaction intermediates and through detailed kinetic analyses of its reactions, such as those with free radicals.

Elucidation of Reaction Pathways through Intermediates

In the context of its synthesis, particularly through modern cross-coupling methodologies, several key intermediates have been proposed. For instance, in copper-catalyzed cross-coupling reactions for the synthesis of diarylamines, a nitrosoarene intermediate is believed to be formed. researchgate.net Similarly, in methods involving nitrosonium-initiated C-N bond formation, nitrosoarenes are also suggested as key reaction intermediates. researchgate.netrsc.org Another important class of intermediates in diarylamine synthesis are diarylammonium salts , which are formed in situ during certain N-arylation/ring-opening cascade reactions. nih.gov

When considering the antioxidant activity of diarylamines, the primary reaction involves the donation of a hydrogen atom from the N-H group to a free radical, leading to the formation of a stabilized aminyl radical (Ar₂N•). The stability of this radical is a key determinant of the antioxidant's effectiveness. In the case of this compound, the aminyl radical would be stabilized by resonance delocalization over both the phenyl and naphthyl ring systems.

Further reactions of the aminyl radical can lead to a variety of products and other intermediates. For example, the aminyl radical can react with another radical species. At elevated temperatures, diarylamines can exhibit catalytic antioxidant activity through a cycle that involves the formation of diarylnitroxides (Ar₂NO•). researchgate.net These nitroxides can participate in the catalytic cross-dismutation of alkylperoxyl and hydroperoxyl radicals. researchgate.net

The metabolic fate of related compounds also offers clues to potential intermediates. For instance, studies on N-phenyl-2-naphthylamine have shown that it can be metabolized to 2-naphthylamine, which then forms reactive oxidative metabolites such as N-hydroxy-2-aminonaphthalene and 2-nitrosonaphthalene . These intermediates are capable of forming adducts with biological macromolecules. uc.pt While this is a metabolic pathway, it highlights the potential for the formation of such oxidized species under certain chemical conditions.

A summary of key proposed intermediates in diarylamine reactions is presented in the table below.

| Reaction Type | Proposed Intermediate(s) | Source(s) |

| Copper-Catalyzed Cross-Coupling | Nitrosoarene | researchgate.net |

| Nitrosonium-Initiated C-N Bond Formation | Nitrosoarene | researchgate.netrsc.org |

| N-Arylation/Ring-Opening Cascade | Diarylammonium Salt | nih.gov |

| Antioxidant Activity (Initial Step) | Aminyl Radical (Ar₂N•) | researchgate.net |

| Catalytic Antioxidant Cycle | Diarylnitroxide (Ar₂NO•) | researchgate.net |

| Metabolism of N-phenyl-2-naphthylamine | N-hydroxy-2-aminonaphthalene, 2-nitrosonaphthalene | uc.pt |

Insights from Kinetic Studies

Kinetic studies provide quantitative data on reaction rates and the factors that influence them, offering deeper mechanistic understanding. For diarylamine antioxidants, a key parameter is the rate constant for the reaction with peroxyl radicals (kinh), which quantifies their radical-trapping ability.

| Diarylamine | Inhibition Rate Constant (kinh) in PhCl at 37 °C (M⁻¹s⁻¹) | Standard Potential (E°) in CH₃CN vs NHE (V) | Source(s) |

| Phenoxazine | 3.2 x 10⁶ | 0.58 | researchgate.net |

| Phenothiazine | 1.1 x 10⁶ | 0.65 | researchgate.net |

| N-Phenyl-2-naphthylamine | 4.0 x 10⁴ | 0.88 | researchgate.net |

| Diphenylamine | 3.0 x 10⁴ | 1.01 | researchgate.net |

This data is for illustrative purposes to show the range of kinetic values for diarylamines and does not include the specific target compound.

The kinetics of inhibited autoxidation by diarylamines can be complex. For example, the autoxidation of tetralin inhibited by N-phenyl-2-naphthylamine (a close structural analog) is autocatalytic. This is likely due to a reaction between the inhibitor radical and the hydroperoxide formed during the initial inhibition step. researchgate.net Furthermore, the primary inhibition reaction has been shown to involve the abstraction of the amino hydrogen, as demonstrated by a significant kinetic isotope effect (kH/kD ≈ 3–4) when the N-H hydrogen is replaced by deuterium. researchgate.net This provides strong evidence for a hydrogen atom transfer (HAT) mechanism as the primary step in the antioxidant action of these compounds.

Computational studies, such as those using Density Functional Theory (DFT), have further elucidated the mechanisms of diarylamine reactions. For instance, DFT calculations on the anodic oxidation of 4,4'-substituted diarylamines have helped to map out the competing pathways leading to the formation of phenazine (B1670421) and benzidine-type structures. researchgate.net Such theoretical investigations can provide valuable data on the energy barriers of different reaction steps, helping to predict the most likely mechanistic pathways. Theoretical studies on the catalytic antioxidation mechanism of generic diarylamines (Ar₂NH) suggest that the activation of the antioxidant occurs through its reaction with a peroxyl radical (ROO•), with molecular oxygen potentially acting as a catalyst in the reaction cycle. rsc.org

Derivatization and Functionalization Strategies for N 4 Tert Butylphenyl 2 Naphthylamine

Introduction of Additional Functionalities on the Aromatic Rings

The diarylamine structure of N-(4-tert-Butylphenyl)-2-naphthylamine contains two distinct aromatic systems: a 4-tert-butylphenyl ring and a naphthyl ring. Both rings are susceptible to electrophilic aromatic substitution, with the reaction's regioselectivity being governed by the directing effects of the secondary amine and the tert-butyl group. The amine group is a potent activating group, directing incoming electrophiles to the ortho and para positions. The tert-butyl group is also an ortho-, para-director. The naphthyl ring system is generally more reactive towards electrophiles than the phenyl ring.

Halogenation

The halogenation of this compound can be achieved using various standard halogenating agents to introduce chlorine, bromine, or iodine atoms onto the aromatic rings. The reaction typically proceeds via electrophilic aromatic substitution. Given the activating nature of the amine linker, substitution is directed to the positions ortho and para to the nitrogen. In the case of the N-phenyl-2-naphthylamine scaffold, halogenation preferentially occurs on the more electron-rich naphthalene (B1677914) ring, particularly at the C1 position. rsc.org The presence of the bulky tert-butyl group on the phenyl ring further influences the steric accessibility of potential reaction sites.

Palladium-mediated C-H functionalization represents an alternative, modern approach for regioselective halogenation, particularly for introducing halogens at the ortho position of the phenyl ring. mdpi.com

Table 1: Reagents and Conditions for Halogenation

| Halogen | Reagent | Typical Conditions | Expected Major Product(s) |

|---|---|---|---|

| Chlorine | N-Chlorosuccinimide (NCS) | Acetonitrile, Room Temperature | Ortho- and para-chloro derivatives on the phenyl ring; C1-chloro derivative on the naphthyl ring |

| Bromine | Bromine (Br₂) | Acetic Acid or CCl₄ | Ortho- and para-bromo derivatives on the phenyl ring; C1-bromo derivative on the naphthyl ring |

| Iodine | N-Iodosuccinimide (NIS) | Acetonitrile, Trifluoroacetic acid | Ortho-iodo derivative on the phenyl ring |

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic rings, a valuable functional handle for further transformations, such as reduction to an amine. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid, or with milder nitrating agents like tert-butyl nitrite. sci-hub.se The directing effects of the amine and tert-butyl groups govern the position of nitration. For N-substituted 2-naphthylamines, electrophilic attack often favors the naphthalene ring system. sci-hub.se For instance, copper-catalyzed nitration has been effectively used for various 1-naphthylamine (B1663977) derivatives. sci-hub.se

Careful control of reaction conditions is necessary to prevent side reactions such as oxidation or the formation of multiple nitrated products.

Table 2: Reagents and Conditions for Nitration

| Reagent | Typical Conditions | Expected Major Product(s) |

|---|---|---|

| Nitric Acid/Sulfuric Acid | 0-10 °C | Mono-nitrated products on the naphthyl ring |

| tert-Butyl Nitrite | Acetonitrile, Metal Catalyst (e.g., Cu(II)) | Mono-nitrated products, potentially with high regioselectivity |

| Zinc(II) Nitrate | Solvothermal, Acetonitrile | Dinitration on quinoline (B57606) derivatives, suggesting potential for multiple nitrations sci-hub.se |

Sulfonation

Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group, which can enhance water solubility and serve as a synthetic intermediate. The reaction is typically performed using concentrated sulfuric acid or oleum. In the case of naphthalene, sulfonation at higher temperatures thermodynamically favors the formation of naphthalene-2-sulfonic acid. nih.gov For this compound, sulfonation is expected to occur on the naphthalene ring. The electronic properties and excited-state reactions of related molecules like 2-aminonaphthalene-6-sulfonate have been studied, indicating that sulfonation at the C6 position is a known pathway for 2-naphthylamine (B18577) derivatives. nih.gov

Table 3: Reagents and Conditions for Sulfonation

| Reagent | Typical Conditions | Expected Major Product(s) |

|---|---|---|

| Concentrated Sulfuric Acid (H₂SO₄) | Elevated Temperature (e.g., 160 °C) | N-(4-tert-Butylphenyl)-2-aminonaphthalene-sulfonic acid (e.g., at C6 or C8 position) |

| Oleum (H₂SO₄·SO₃) | Controlled Temperature | N-(4-tert-Butylphenyl)-2-aminonaphthalene-sulfonic acid |

Post-Synthetic Modification of the Amine Group

The secondary amine nitrogen in this compound is nucleophilic and serves as a key site for a range of functionalization reactions.

Formation of Amides, Ureas, or Thioureas

The secondary amine can be readily acylated or converted into urea (B33335) and thiourea (B124793) derivatives. These reactions are fundamental in medicinal chemistry and materials science for creating compounds with specific biological activities or hydrogen-bonding capabilities. nih.govresearchgate.net

Amides: Reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base yields the corresponding N,N-disubstituted amide. Modern coupling methods, for instance using a coupling agent like phenyl isothiocyanate with a copper catalyst, can also facilitate amide bond formation between carboxylic acids and amines. rsc.org

Ureas: Treatment with an isocyanate (R-N=C=O) leads to the formation of a trisubstituted urea.

Thioureas: Similarly, reaction with an isothiocyanate (R-N=C=S) produces a trisubstituted thiourea. The synthesis of N-aroyl thioureas from aroyl chlorides and potassium thiocyanate (B1210189) is a well-established route. nih.gov

Table 4: Reactions for Amine Group Modification

| Derivative | Reagent Type | Example Reagent | Product Structure |

|---|---|---|---|

| Amide | Acyl Chloride | Acetyl Chloride | N-(4-tert-Butylphenyl)-N-(naphthalen-2-yl)acetamide |

| Urea | Isocyanate | Phenyl Isocyanate | 1-(4-tert-Butylphenyl)-1-(naphthalen-2-yl)-3-phenylurea |

| Thiourea | Isothiocyanate | 1-Naphthyl Isothiocyanate | 1-(4-tert-Butylphenyl)-1-(naphthalen-2-yl)-3-(naphthalen-1-yl)thiourea analis.com.my |

Synthesis of Imines or Schiff Bases

A critical point of reactivity is that secondary amines, such as this compound, cannot form traditional imines or Schiff bases. The formation of an imine (which contains a C=N double bond) requires the condensation of an aldehyde or ketone with a primary amine (R-NH₂), followed by the elimination of a water molecule. libretexts.orgyoutube.com This elimination process necessitates the presence of two hydrogen atoms on the amine nitrogen.

Instead, secondary amines react with aldehydes or ketones that possess a hydrogen atom on the alpha-carbon to form enamines . masterorganicchemistry.comlibretexts.orgchemistrysteps.com The reaction mechanism proceeds through the initial formation of a carbinolamine intermediate, similar to imine formation. ucalgary.ca However, because there is no second hydrogen on the nitrogen to eliminate, a proton is instead removed from the adjacent alpha-carbon, resulting in the formation of a C=C double bond adjacent to the nitrogen atom (an "ene-amine"). youtube.comyoutube.com This reaction is typically acid-catalyzed and reversible. libretexts.org

Table 5: Enamine Formation from a Secondary Amine

| Reactants | Catalyst | Conditions | Product Type |

|---|

Palladium-Catalyzed Cross-Coupling Reactions for Extended Conjugation (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the extension of the π-conjugated system of this compound. libretexts.org This extension is crucial for modifying the optoelectronic properties of the molecule, such as its absorption and emission wavelengths, and for enhancing its charge-transport capabilities. The most common strategies, Suzuki-Miyaura and Sonogashira couplings, require the initial introduction of a halide (typically bromine or iodine) onto one of the aromatic rings of the parent molecule to serve as a coupling site.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. For a halogenated derivative of this compound, this reaction would allow the introduction of new aryl or heteroaryl groups. For instance, coupling with phenylboronic acid would yield a phenyl-substituted derivative, effectively creating a more complex triarylamine structure. The reaction conditions typically involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like potassium carbonate or potassium phosphate. mdpi.comnih.gov The choice of ligand on the palladium catalyst can be critical for achieving high yields, especially with sterically hindered or electronically deactivated substrates. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Related Aromatic Amines and Naphthalene Systems

| Substrate | Coupling Partner | Palladium Catalyst | Base | Solvent | Yield | Reference |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Toluene (B28343)/Ethanol/H₂O | Good | mdpi.com |

| 2,6-Dibromo-N,N'-bis(2-ethylhexyl)naphthalene diimide | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Ball Mill (Solvent-free) | 83% | nih.gov |

| 2,2'-Dibromo-1,1'-binaphthalene | Phenylboronic acid derivatives | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | High | researchgate.nethnuejs.edu.vn |

The Sonogashira coupling reaction joins a terminal alkyne with an aryl or vinyl halide, also under palladium-copper catalysis. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is particularly valuable for introducing a rigid, linear alkyne linker into the molecular structure, which significantly extends the π-conjugation. By reacting a halogenated this compound with a terminal alkyne (e.g., phenylacetylene (B144264) or trimethylsilylacetylene), one can synthesize derivatives with enhanced electronic communication across the molecule. wikipedia.org The reaction is typically carried out using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine, which often doubles as the solvent. wikipedia.orgorganic-chemistry.org

Table 2: General Conditions for Sonogashira Coupling

| Catalyst System | Base | Solvent | Key Features | Reference |

| Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., Et₃N, Et₂NH) | Amine, DMF, or Ether | Classic conditions, mild, room temperature | wikipedia.orgorganic-chemistry.org |

| Pd(OAc)₂ / Ligand (e.g., SPhos) / CuI | K₂CO₃ | Ball Mill (Solvent-free) | Green chemistry approach, rapid reaction | nih.gov |

| Dipyridylpalladium complex | Tetra-n-butylammonium acetate (B1210297) (TBAA) | N-Methylpyrrolidinone (NMP) | Copper-free variant | wikipedia.org |

Through these coupling strategies, a wide array of derivatives with tailored electronic properties can be synthesized from this compound, making it a versatile building block for functional organic materials.

Synthesis of Polymeric Precursors through Functionalization

The core structure of this compound is analogous to many triarylamine compounds that are known to be excellent hole-transporting materials. researchgate.net Incorporating this moiety into a polymer backbone can yield materials that combine good charge transport properties with the superior film-forming capabilities and mechanical stability of polymers. The synthesis of such polymers requires the initial functionalization of the parent compound to create suitable monomers.

One common strategy is to introduce reactive groups at two different positions on the molecule, creating an A-B or A-A type monomer for step-growth polymerization. For example, introducing two halogen atoms (e.g., bromine) would create a dihalo-monomer that can undergo palladium-catalyzed polycondensation reactions (e.g., Suzuki or Sonogashira polymerization) with an appropriate di-boronic acid or di-alkyne co-monomer.

Alternatively, the this compound unit can be functionalized to create diamine monomers. These can then be reacted with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. ntu.edu.tw These polymers are often noted for their high thermal stability and excellent mechanical properties. The presence of the bulky tert-butyl group is particularly advantageous in this context, as it tends to disrupt intermolecular packing, thereby increasing the solubility of the resulting polymers in common organic solvents and facilitating their processing into thin films. ntu.edu.tw